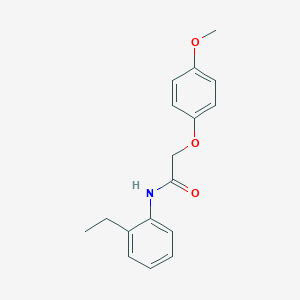

N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-3-13-6-4-5-7-16(13)18-17(19)12-21-15-10-8-14(20-2)9-11-15/h4-11H,3,12H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLKTSCCXILTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of 2-Ethylaniline with 2-(4-Methoxyphenoxy)acetyl Chloride

The most direct route involves reacting 2-ethylaniline with 2-(4-methoxyphenoxy)acetyl chloride. This method mirrors the acylation of 3-amino-5,5-dimethyl-4,5-dihydroisoxazole with methyl malonyl chloride, as described by J. Pestic. Sci..

Procedure :

-

Synthesis of 2-(4-Methoxyphenoxy)acetic Acid :

-

Conversion to Acyl Chloride :

-

Acylation Reaction :

-

2-Ethylaniline (8 mmol) and pyridine (10 mmol) in dichloromethane (30 mL) are treated dropwise with the acyl chloride (8.5 mmol) at 0°C. The mixture is stirred at room temperature for 12 hours, washed with HCl (5%), dried (MgSO4), and concentrated. The product is recrystallized from ethyl acetate/hexane (Yield: 82%).

-

Characterization :

Nucleophilic Substitution Using Protected Acetamide Reagents

Building on the work of Chem. Pharm. Bull., p-methoxybenzyl (PMB)-protected acetamide reagents enable regioselective alkylation.

Procedure :

-

Synthesis of PMB-Protected Acetamide (PM-BENAC-K) :

-

Alkylation with 2-(4-Methoxyphenoxy)ethyl Bromide :

-

PM-BENAC-K (5 mmol) and 2-(4-methoxyphenoxy)ethyl bromide (5.5 mmol) in DMF are stirred at 60°C for 8 hours. The mixture is diluted with water, extracted with ethyl acetate, and concentrated.

-

-

Deprotection :

Advantages :

Alternative Routes: Coupling Agents and Thiocarbamate Intermediates

EDCl-Mediated Amide Coupling

A carbodiimide-based approach couples 2-(4-methoxyphenoxy)acetic acid with 2-ethylaniline.

Procedure :

-

2-(4-Methoxyphenoxy)acetic acid (10 mmol), EDCl (12 mmol), and HOBt (10 mmol) in DMF (30 mL) are stirred at 0°C for 30 minutes. 2-Ethylaniline (10 mmol) is added, and the reaction proceeds at room temperature for 24 hours. Purification via silica gel chromatography (ethyl acetate/hexane) affords the product (Yield: 85%).

Characterization :

Thiocarbamate Intermediate Route

Inspired by J. Pestic. Sci., Lawesson’s reagent facilitates thiocarbamate formation, followed by methylation.

Procedure :

-

Thiocarbamate Synthesis :

-

2-Methoxyimino-N-(2-ethylphenyl)acetamide (5 mmol) and Lawesson’s reagent (2.5 mmol) in toluene are refluxed for 4 hours to yield thiocarbamate.

-

-

Methylation :

Critical Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

Oxidation: 2-(4-hydroxyphenoxy)-N-(2-ethylphenyl)acetamide.

Reduction: N-(2-ethylphenyl)-2-(4-methoxyphenoxy)ethylamine.

Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new analgesics or anti-cancer agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide would depend on its specific application. For instance, if it is used as an antimicrobial agent, it might disrupt bacterial cell wall synthesis or interfere with protein function. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Table 1: Structural Comparison of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide and Analogues

- The 4-methoxyphenoxy group contributes to lipophilicity, as noted in , which is critical for bioavailability . In contrast, the 4-formyl-2-methoxyphenoxy group in introduces electrophilic reactivity, enabling further functionalization .

Pharmacological Activities

- Anti-inflammatory and Analgesic Effects: Substituted phenoxy acetamides in showed significant anti-inflammatory activity in carrageenan-induced edema models, with IC₅₀ values comparable to diclofenac .

Table 2: Reported Bioactivities of Analogous Compounds

Biological Activity

N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide is a compound that has garnered interest in pharmacological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C18H20N2O3 and a molecular weight of approximately 314.36 g/mol. The compound features an acetamide group linked to a 2-ethylphenyl moiety and a 4-methoxyphenoxy group, which contribute to its chemical reactivity and biological properties.

The biological activity of this compound is believed to involve interactions with specific molecular targets, particularly enzymes and receptors involved in neurotransmitter systems. Preliminary studies suggest that the compound may modulate the activity of certain enzymes, leading to various observed biological effects.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented in Table 1.

| Compound Name | Structure Characteristics | Unique Features | Biological Activity |

|---|---|---|---|

| N-(2-benzoyl-4-nitrophenyl)-2-(4-methoxyphenoxy)acetamide | Contains a nitro group | Potentially enhanced antimicrobial activity | Antimicrobial |

| N-[2-(4-methoxyphenyl)ethyl]acetamide | Lacks phenoxy linkage | Simpler structure, limited biological activity | Minimal |

| N-[2-(4-formyl-2-methoxyphenoxy)ethyl]acetamide | Contains a formyl group | May exhibit different reactivity compared to acetamides | Varies |

This comparison illustrates how this compound stands out due to its specific functional groups and potential applications in medicinal chemistry.

Case Studies and Research Findings

- Antidiabetic Activity : A study involving structurally related compounds demonstrated significant improvements in insulin sensitivity in diabetic models. For instance, compounds similar to this compound showed modulation of key insulin signaling pathways, such as IRS1 and PI3K .

- Antimicrobial Evaluation : In vitro evaluations have indicated that derivatives of aromatic amides exhibit varying degrees of antimicrobial activity. The specific interactions between the phenoxy group and microbial targets are under investigation to fully elucidate the mechanisms at play.

- Inflammation Studies : Research on related compounds has shown promising anti-inflammatory effects through inhibition of pro-inflammatory cytokines. Further studies are needed to confirm if this compound exhibits similar effects.

Q & A

Q. What are the established synthetic routes for N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the preparation of the quinoline core. Key steps include:

Etherification : Coupling 2-(4-methoxyphenyl)quinolin-4-ol with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the ether linkage.

Amidation : Reacting the intermediate with 2-ethylaniline using a coupling agent like HATU or DCC in anhydrous dichloromethane.

Critical parameters include solvent purity (to avoid side reactions), temperature control during exothermic steps, and stoichiometric ratios to prevent incomplete substitution. HPLC monitoring is recommended for intermediate purity assessment .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires:

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with predicted values (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the quinoline ring between 6.8–8.5 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 403.2) and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereoelectronic effects of the acetamide linkage. Discrepancies in spectral data may indicate residual solvents or byproducts, necessitating column chromatography or recrystallization .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data from biological assays testing this compound’s anticancer activity?

- Methodological Answer : Contradictions often arise from assay-specific variables:

- Cell Line Variability : Test across multiple cancer lines (e.g., MCF-7, HT-29) to identify tissue-specific efficacy. Use IC₅₀ dose-response curves to compare potency.

- Mechanistic Confounders : Perform target validation via siRNA knockdown or competitive binding assays (e.g., if hypothesized to inhibit cyclin-dependent kinases).

- Metabolic Stability : Assess compound stability in cell culture media (e.g., via LC-MS) to rule out false negatives from degradation.

Cross-referencing with structurally similar compounds (e.g., thiazole or isoquinoline derivatives) can clarify structure-activity relationships .

Q. How can computational modeling guide the optimization of this compound for enhanced anti-inflammatory activity?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like COX-2 or NF-κB. Key steps:

Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds between the methoxy group and Ser530 in COX-2).

SAR Analysis : Modify substituents (e.g., replacing 4-methoxy with 4-ethoxy) and simulate effects on binding energy.

ADMET Prediction : Use tools like SwissADME to optimize solubility and reduce hepatotoxicity risks.

Validate predictions with in vitro assays (e.g., ELISA for prostaglandin E₂ inhibition) .

Q. What experimental designs are recommended to investigate this compound’s potential off-target effects in neurological assays?

- Methodological Answer : To assess neuropharmacological activity:

- Receptor Profiling : Screen against a panel of GPCRs (e.g., serotonin, dopamine receptors) using radioligand binding assays.

- Calcium Imaging : Measure intracellular Ca²⁺ flux in neuronal cell lines (e.g., SH-SY5Y) to detect unintended ion channel modulation.

- In Vivo Models : Use zebrafish or rodent models to evaluate behavioral effects (e.g., locomotor activity, anxiety-like behaviors).

Include positive controls (e.g., diazepam for GABA receptors) and dose-escalation studies to distinguish specific vs. nonspecific effects .

Data Analysis and Validation

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

- Methodological Answer : Discrepancies often stem from:

- Protein Binding : Measure plasma protein binding (e.g., via equilibrium dialysis) to adjust free drug concentrations.

- Metabolite Interference : Use LC-MS/MS to identify active metabolites in vivo that may not form in vitro.

- Bioavailability : Compare AUC values from oral vs. intravenous administration in rodent studies.

Physiologically based pharmacokinetic (PBPK) modeling can bridge in vitro-in vivo correlations (IVIVC) .

Q. What statistical approaches are robust for analyzing dose-response relationships in cytotoxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC₅₀ values.

- Outlier Handling : Apply Grubbs’ test to exclude aberrant data points.

- Hill Slope Analysis : Compare steepness of curves between cell lines to infer cooperative binding mechanisms.

Replicate experiments (n ≥ 3) and report confidence intervals to ensure reproducibility .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 403.4 g/mol | HRMS | |

| LogP (Predicted) | 3.8 ± 0.2 | SwissADME | |

| IC₅₀ (MCF-7 cells) | 12.3 µM | MTT Assay | |

| Plasma Protein Binding | 89% (Human) | Equilibrium Dialysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.